molecular formula C20H23IO4 B12825491 1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate

1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12825491
M. Wt: 454.3 g/mol
InChI Key: XBYKTCBYPBONPM-UPNXXXCKSA-N
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Description

1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate is a complex organic compound that combines an iodinated aromatic ring with a substituted phenylprop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-2,3,4,5-tetramethylbenzene can be achieved through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions.

Methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate can be synthesized through the esterification of (E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for these compounds would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate can undergo oxidation to form quinones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of iodine and phenolic groups.

Biology

    Pharmaceuticals: Potential use in drug development due to the bioactive phenolic groups.

    Biochemical Studies: Used as probes or reagents in biochemical assays.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. In catalysis, it may act as a ligand or active site in a catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    1-iodo-2,3,4,5-tetramethylbenzene: Similar iodinated aromatic compounds.

    Methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate: Similar phenolic esters.

Uniqueness

The combination of an iodinated aromatic ring with a substituted phenylprop-2-enoate ester makes this compound unique, potentially offering a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H23IO4

Molecular Weight

454.3 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H13I.C10H10O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h5H,1-4H3;2-6,11-12H,1H3/b;5-2+

InChI Key

XBYKTCBYPBONPM-UPNXXXCKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)C)C)I.COC(=O)/C=C/C1=C(C=CC(=C1)O)O

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.COC(=O)C=CC1=C(C=CC(=C1)O)O

Origin of Product

United States

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